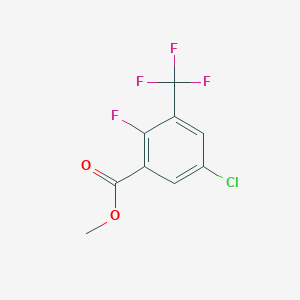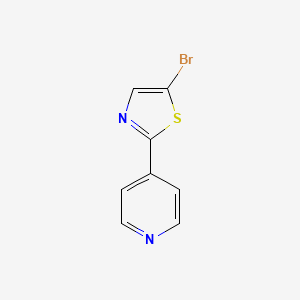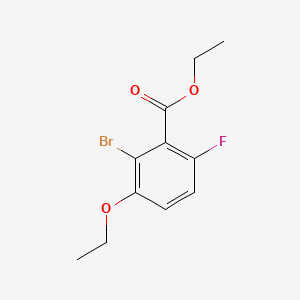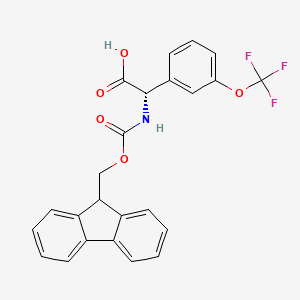
(2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid: is a complex organic compound with a unique structure that includes a fluorenyl group, a trifluoromethoxyphenyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenyl group is often introduced through a reaction with fluorenylmethanol, while the trifluoromethoxyphenyl group is incorporated via a nucleophilic substitution reaction. The final step usually involves the coupling of these intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group can yield fluorenone derivatives, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine: In medicine, the compound has potential applications as a drug candidate due to its unique structural features. It can be used in the development of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-methoxyphenyl)acetic acid
- (2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-chlorophenyl)acetic acid
- (2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-bromophenyl)acetic acid
Comparison: Compared to these similar compounds, (2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(3-(trifluoromethoxy)phenyl)acetic acid is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The trifluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable candidate for various applications.
Eigenschaften
Molekularformel |
C24H18F3NO5 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C24H18F3NO5/c25-24(26,27)33-15-7-5-6-14(12-15)21(22(29)30)28-23(31)32-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,28,31)(H,29,30)/t21-/m0/s1 |
InChI-Schlüssel |
HPHJLPGYZLXOEM-NRFANRHFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


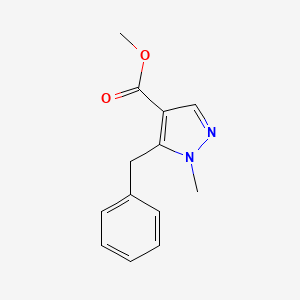
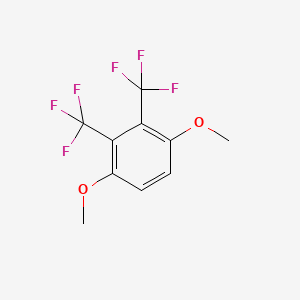



![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
